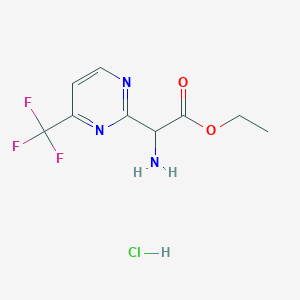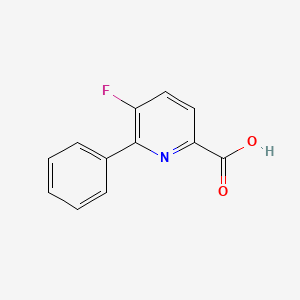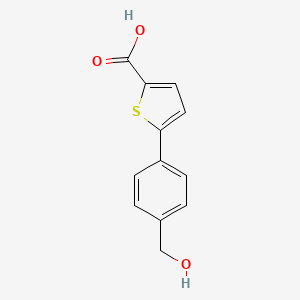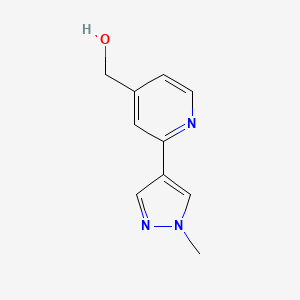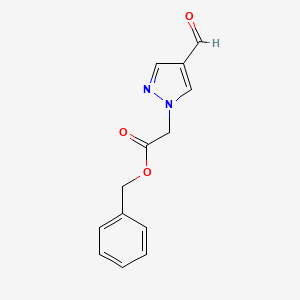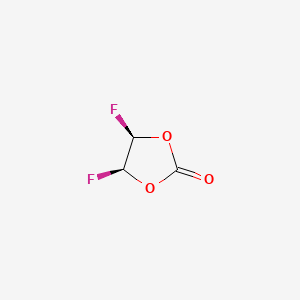![molecular formula C13H13NO B15091231 3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
3-[3-(Aminomethyl)phenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Aminomethyl)phenyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a benzene ring, which is further substituted with an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Aminomethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, halogenated, and sulfonated phenols
Wissenschaftliche Forschungsanwendungen
3-[3-(Aminomethyl)phenyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[3-(Aminomethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. As a phenol derivative, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its aminomethyl group can interact with biological molecules, potentially inhibiting microbial growth and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
3-[3-(Aminomethyl)phenyl]phenol can be compared with other similar compounds such as:
- 2-(Aminomethyl)phenol
- 4-(Aminomethyl)phenol
- 3-(Aminomethyl)benzyl alcohol
These compounds share similar structural features but differ in the position of the aminomethyl group or the presence of additional functional groups.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-[3-(aminomethyl)phenyl]phenol |
InChI |
InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,15H,9,14H2 |
InChI-Schlüssel |
XXHIJMQFKGIROH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
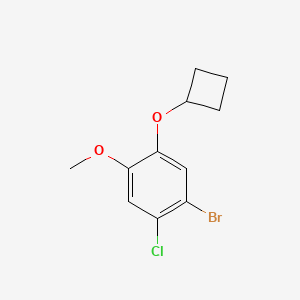

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15091180.png)
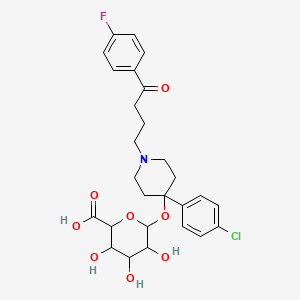
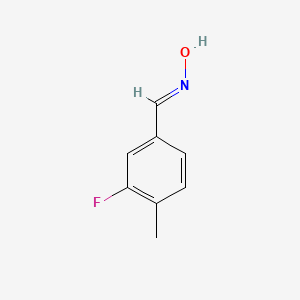
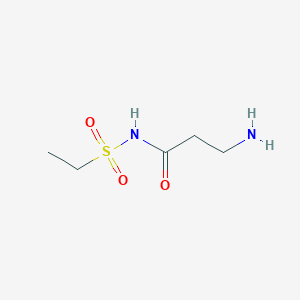
![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)
